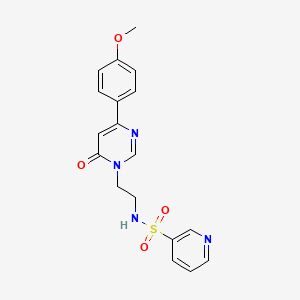

N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]ethyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S/c1-26-15-6-4-14(5-7-15)17-11-18(23)22(13-20-17)10-9-21-27(24,25)16-3-2-8-19-12-16/h2-8,11-13,21H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQZBNMGDNZMAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNS(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and case studies highlighting its therapeutic potential.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 343.4 g/mol. Its structure includes a pyridine ring, a sulfonamide group, and a methoxyphenyl moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁N₃O₄S |

| Molecular Weight | 343.4 g/mol |

| CAS Number | 1060179-00-1 |

Synthesis

The synthesis of N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)pyridine-3-sulfonamide typically involves several steps:

- Formation of Pyrimidine Derivative : Starting from 4-methoxyphenylamine, reagents are used to construct the pyrimidine core.

- Sulfonamide Formation : The sulfonamide group is introduced to enhance the compound's pharmacological profile.

- Final Coupling : The final product is obtained through coupling reactions under controlled conditions.

Antitumor Activity

Research indicates that compounds similar to N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)pyridine-3-sulfonamide exhibit significant cytotoxic effects against various human tumor cell lines. For instance, related compounds have shown GI50 values ranging from 2.40 to 13.5 μM against cell lines such as A549 (lung cancer) and DU145 (prostate cancer) .

The mechanism of action for this class of compounds typically involves:

- Inhibition of Tubulin Polymerization : These compounds may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Non-substrates for P-glycoprotein : Some derivatives have demonstrated the ability to overcome drug resistance associated with P-glycoprotein efflux mechanisms, providing a therapeutic advantage over traditional chemotherapeutics like paclitaxel .

Antimicrobial Activity

The sulfonamide moiety is known for its antibacterial properties. Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains. In vitro studies have indicated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Case Studies

- Antitumor Efficacy : A study evaluating the antitumor potential of related pyrimidine derivatives highlighted their effectiveness in inhibiting tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to control groups .

- Antimicrobial Screening : In another investigation, derivatives were tested against multiple bacterial strains, showing promising results in inhibiting growth and suggesting potential applications in treating bacterial infections .

Scientific Research Applications

Pharmaceutical Development

N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)pyridine-3-sulfonamide has been identified as a promising candidate for drug development due to its unique structural features that allow interaction with various biological targets.

- Anti-inflammatory Activity : Preliminary studies indicate that the compound exhibits anti-inflammatory properties, making it a potential lead for developing new anti-inflammatory drugs. Its structural similarity to other active compounds suggests it may modulate enzyme activities related to inflammation pathways.

Biological Mechanisms

Understanding how this compound interacts with biological systems is crucial for its application in therapeutics.

- Enzyme Inhibition : Research has shown that compounds with similar structures can inhibit specific enzymes involved in inflammatory responses. Molecular docking studies are required to elucidate the binding affinities and mechanisms of action of this compound against target enzymes.

Cancer Research

The compound's ability to interact with various cellular pathways positions it as a candidate in cancer research.

- Targeting Tyrosine Kinases : Similar compounds have been investigated for their ability to inhibit tyrosine kinases, which play critical roles in cancer progression. There is potential for N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)pyridine-3-sulfonamide to be studied in this context, particularly regarding its effects on cell proliferation and apoptosis .

Data Table of Biological Activities

Case Study 1: Anti-inflammatory Properties

A study conducted on structurally similar compounds demonstrated significant anti-inflammatory effects in vitro. The mechanism was linked to the inhibition of cyclooxygenase enzymes, which are pivotal in the inflammatory process. Further research on N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)pyridine-3-sulfonamide could reveal similar or enhanced efficacy.

Case Study 2: Cancer Therapeutics

In another investigation, derivatives of pyrimidine-based compounds were shown to effectively inhibit cancer cell lines through tyrosine kinase inhibition. This highlights the potential application of N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)pyridine-3-sulfonamide in targeted cancer therapies .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution, particularly at positions activated by electron-withdrawing groups. For example:

-

Amination : Reaction with ammonia or amines under reflux conditions yields substituted pyrimidine derivatives. In one study, similar pyrimidine sulfonamides reacted with ammonium acetate to form amino-substituted products (e.g., enamine intermediates) at 110°C under solvent-free conditions .

-

Halogenation : Electrophilic substitution with iodine in the presence of N-iodosuccinimide (NIS) and FeCl₃ introduces iodine at aromatic positions adjacent to electron-donating groups .

Table 1: Nucleophilic substitution examples

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amination | NH₄OAc, Fe₃O₄@SiO₂@PCLH-TFA, 110°C | Enamine intermediates | 85–92% | |

| Iodination | NIS, FeCl₃, MeCN, 70°C | 5-Iodo-pyrimidine derivatives | 65% |

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to form fused heterocycles:

-

Gewald Reaction : Treatment with elemental sulfur and triethylamine in EtOH/DMF yields thieno[3,4-c]pyridine derivatives via Michael addition and cyclization .

-

Pyridine Annulation : Vinylogous anomeric-based oxidation with aldehydes and ketones forms triarylpyridines bearing sulfonamide groups .

Mechanism Highlights:

-

-

Michael addition of the active methylene group to sulfur.

-

Cyclization via NH group attack on the cyano group.

-

Proton shifts and aromatization to form thienopyridine cores.

-

-

-

Enolic intermediates react with aldehydes to form chalcone-like intermediates.

-

Ammonia promotes cyclization and dehydration to yield pyridines.

-

Catalytic Coupling Reactions

Palladium-catalyzed reactions modify the sulfonamide or aryl groups:

-

Suzuki-Miyaura Coupling : The methoxyphenyl group undergoes cross-coupling with arylboronic acids, facilitated by Pd(PPh₃)₄ and K₂CO₃ .

-

Sulfination : Reaction with potassium metabisulfite (K₂S₂O₅) in DMSO introduces sulfonyl groups at activated positions .

Table 2: Catalytic coupling parameters

| Reaction Type | Catalyst System | Substrate

Q & A

Basic: What are the recommended synthetic routes for N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)pyridine-3-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of pyrimidine-sulfonamide derivatives typically involves multi-step reactions. A common approach includes:

- Step 1: Condensation of 4-methoxyphenylacetamide with ethyl cyanoacetate under acidic conditions to form the pyrimidinone core.

- Step 2: Introduction of the ethyl linker via nucleophilic substitution using bromoethylamine.

- Step 3: Sulfonylation of the pyridine-3-sulfonyl chloride with the intermediate amine under basic conditions (e.g., triethylamine in anhydrous DCM).

Optimization Tips:

- Monitor reaction progress using TLC or HPLC to minimize side products .

- Adjust solvent polarity (e.g., ethanol vs. n-butanol) to improve yields in cyclization steps .

- Use microwave-assisted synthesis for time-sensitive reactions to enhance efficiency .

Basic: How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

Key characterization techniques include:

- Spectroscopy:

- 1H/13C NMR to confirm substituent positions and linker integrity.

- IR Spectroscopy to identify sulfonamide (SO2NH) and pyrimidinone (C=O) stretches.

- Mass Spectrometry (HRMS) for molecular weight validation .

- X-ray Crystallography: Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the pyrimidinone ring) .

- Physicochemical Analysis:

Basic: What computational methods are suitable for predicting the physicochemical properties and reactivity of this compound?

Methodological Answer:

- ACD/Labs Percepta Platform: Predict logP, pKa, and solubility using fragment-based algorithms .

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .

- Molecular Dynamics (MD): Simulate solvation effects and membrane permeability.

- ADMET Prediction: Use tools like SwissADME to estimate metabolic stability and toxicity .

Note: Validate computational predictions with experimental data to address discrepancies (e.g., solubility overestimation) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological activity?

Methodological Answer:

- Core Modifications:

- Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., -CF3) or bulky substituents to assess steric/electronic effects .

- Linker Optimization:

- Test ethyl vs. propyl linkers to evaluate flexibility and binding pocket compatibility.

- Sulfonamide Variations:

Experimental Design:

- Use parallel synthesis to generate a library of analogs.

- Pair with molecular docking (e.g., AutoDock Vina) to correlate SAR with binding poses .

Advanced: What strategies address contradictions between computational predictions and experimental data in physicochemical properties?

Methodological Answer:

- Solubility Discrepancies:

- Reactivity Mismatches:

Case Study: ACD/Labs logP predictions may deviate if the compound forms intramolecular H-bonds; experimental validation via HPLC is critical .

Advanced: What challenges arise in determining the crystal structure of this compound, and how can they be mitigated?

Methodological Answer:

Challenges:

- Poor crystal growth due to flexible ethyl linker or solvent inclusion.

- Ambiguity in sulfonamide group orientation.

Mitigation Strategies:

- Crystallization Optimization:

- Low-Temperature Data Collection: Reduce thermal motion artifacts during X-ray diffraction .

Advanced: How to design assays to evaluate biological activity while minimizing interference from sulfonamide moiety reactivity?

Methodological Answer:

- Control Experiments:

- Include a sulfonamide-negative analog (e.g., methylsulfone) to isolate target-specific effects.

- Assay Conditions:

- Use low concentrations (µM range) to avoid non-specific binding.

- Pre-incubate with glutathione to quench reactive intermediates .

- Targeted Profiling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.